molecular formula C12H8F3NO2S B12633971 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine CAS No. 950694-01-6

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine

Cat. No.: B12633971
CAS No.: 950694-01-6
M. Wt: 287.26 g/mol
InChI Key: WMCWBUVQIJCGDE-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a sulfonyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine typically involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with pyridine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine is unique due to the combination of the trifluoromethyl group, sulfonyl group, and pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

950694-01-6

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2-[2-(trifluoromethyl)phenyl]sulfonylpyridine

InChI

InChI=1S/C12H8F3NO2S/c13-12(14,15)9-5-1-2-6-10(9)19(17,18)11-7-3-4-8-16-11/h1-8H

InChI Key

WMCWBUVQIJCGDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=N2

Origin of Product

United States

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